ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-hydroxy-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a pyrazole and thiazole ring system with an ester group makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-4-17-10(16)9-7(3)12-11(18-9)14-8(15)5-6(2)13-14/h5,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXLSQLCYGABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C=C(N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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